molecular formula C17H20N2O5 B2707179 3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide CAS No. 1607280-90-9

3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide

Cat. No. B2707179
CAS RN: 1607280-90-9
M. Wt: 332.356
InChI Key: RBCZBCHCWOGACO-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a formyl group, a methoxy group, and an oxazole ring. These functional groups could potentially influence the compound’s reactivity and interactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing nitrogen and oxygen, is a notable feature .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The formyl group could undergo reactions such as nucleophilic addition, while the oxazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Biological Studies and Cell Viability Assays

Computational Chemistry and Theoretical Studies

Energetic Materials and Explosives Research

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. For example, if it has biological activity, it could be investigated as a potential drug .

properties

IUPAC Name

3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-12-8-14(18-24-12)10-19(2)17(21)6-7-23-15-5-4-13(11-20)9-16(15)22-3/h4-5,8-9,11H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCZBCHCWOGACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C(=O)CCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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